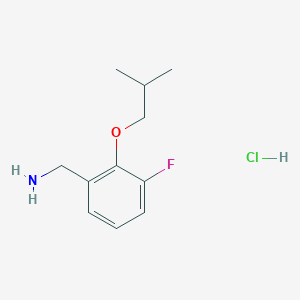

3-Fluoro-2-isobutoxy-benzylamine hydrochloride

Description

Properties

IUPAC Name |

[3-fluoro-2-(2-methylpropoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO.ClH/c1-8(2)7-14-11-9(6-13)4-3-5-10(11)12;/h3-5,8H,6-7,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSOYPOZPKKXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC=C1F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-isobutoxy-benzylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Fluorination: Introduction of the fluorine atom to the benzene ring using a fluorinating agent such as Selectfluor.

Etherification: Formation of the isobutoxy group through a nucleophilic substitution reaction with isobutyl alcohol.

Amination: Introduction of the benzylamine group via reductive amination using benzaldehyde and ammonia or an amine source.

Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-isobutoxy-benzylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom or the isobutoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary amines or alcohols.

Scientific Research Applications

3-Fluoro-2-isobutoxy-benzylamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-isobutoxy-benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and isobutoxy group may enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Substituent Position Variants

Small changes in substituent positions significantly alter physicochemical and biological properties. Key analogs include:

- Fluorine Position: Fluorine at position 3 (target compound) vs. 5 (QD-6236) alters electronic effects on the aromatic ring.

- Isobutoxy Position : Shifting the isobutoxy group from position 2 (target) to 4 (QD-9881) modifies steric hindrance and lipophilicity, which could influence membrane permeability or receptor affinity .

Amine Backbone Variants

- Aromatic vs. The latter’s chiral center may confer stereospecific activity .

- Ethylamine vs.

Functional Group and Salt Form Comparisons

- Hydrochloride Salts : Like memantine and metabutoxycaine, the target compound’s HCl salt improves aqueous solubility, critical for formulation .

- Structural Complexity : Memantine’s adamantane moiety confers rigid hydrophobicity, contrasting with the target’s flexible isobutoxy group .

Key Research Findings

- Positional Isomerism: Substituent position changes (e.g., 3-F vs.

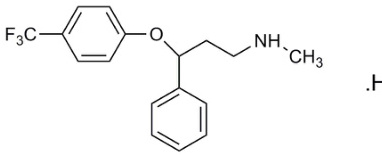

- Salt Advantages : Hydrochloride forms of benzylamine derivatives enhance stability and solubility, as seen in pharmaceuticals like fluoxetine hydrochloride .

- Structural Diversity: Even minor modifications (e.g., ethylamine vs. benzylamine) can shift pharmacological profiles, emphasizing the need for targeted synthesis .

Biological Activity

3-Fluoro-2-isobutoxy-benzylamine hydrochloride is an organic compound characterized by the presence of a fluorine atom, an isobutoxy group, and a benzylamine moiety. This unique structure grants it potential applications in various fields, particularly in medicinal chemistry and biological research. Its synthesis typically involves multiple steps, including fluorination, etherification, amination, and conversion to the hydrochloride salt.

Synthesis

The synthesis of this compound can be summarized as follows:

- Fluorination : Introduction of the fluorine atom to the benzene ring using a fluorinating agent.

- Etherification : Formation of the isobutoxy group through nucleophilic substitution with isobutyl alcohol.

- Amination : Introduction of the benzylamine group via reductive amination.

- Hydrochloride Formation : Conversion to the hydrochloride salt by treatment with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and isobutoxy group may enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on its application context, whether in biological systems or chemical reactions.

Pharmacological Studies

Recent studies have investigated the compound's pharmacological properties, focusing on its potential roles in pain management and cancer therapy:

- Pain Management : In a study involving formalin-induced pain in mice, compounds similar to this compound demonstrated significant antinociceptive activity. For example, a structurally related compound exhibited an effective dose (ED50) of 23.9 mg/kg in acute pain and 10.5 mg/kg in chronic pain phases .

- Cancer Therapy : Research has explored compounds with similar structures for their inhibitory effects on Fms-like tyrosine kinase 3 (FLT3), a target for acute myeloid leukemia treatment. The structure-activity relationship (SAR) studies showed that modifications can lead to potent inhibitors with IC50 values as low as 0.41 nM .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Feature | IC50/ED50 Values |

|---|---|---|

| 3-Fluoro-2-methoxy-benzylamine | Methoxy group | Not specified |

| 3-Fluoro-2-ethoxy-benzylamine | Ethoxy group | Not specified |

| 3-Fluoro-2-isobutoxy-benzylamine | Isobutoxy group | ED50 for pain: 23.9 mg/kg (acute) |

| ED50 for pain: 10.5 mg/kg (chronic) |

The unique isobutoxy group may confer different steric and electronic properties compared to other analogs, potentially affecting its reactivity and biological activity.

Case Study: Antinociceptive Activity

In a formalin assay conducted on ICR mice, a compound structurally related to this compound was administered intraperitoneally prior to formalin injection. The results indicated that this compound significantly reduced pain behavior in both acute and chronic phases of the assay, demonstrating its potential as an analgesic agent .

Case Study: FLT3 Inhibition

A series of benzo[d]oxazole derivatives were synthesized and evaluated for their FLT3 inhibitory activity. One compound showed potent inhibitory effects with an IC50 value of 0.41 nM against FLT3-ITD mutations. This highlights the potential for similar compounds like this compound in targeting FLT3 for therapeutic applications in leukemia .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-fluoro-2-isobutoxy-benzylamine hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzylamine core. A plausible route includes:

Fluorination : Electrophilic aromatic substitution (e.g., using Selectfluor®) to introduce fluorine at the 3-position of the benzene ring .

Isobutoxy Group Introduction : Nucleophilic substitution (SN2) with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at the 2-position .

Amination : Reductive amination or Gabriel synthesis to install the benzylamine moiety, followed by HCl salt formation .

- Purity Optimization : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity. Monitor intermediates via LC-MS and confirm final structure via ¹⁹F NMR and FTIR .

Q. How can the structure of this compound be validated experimentally?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorine-induced deshielding in ¹³C NMR at ~160 ppm for C-F ).

- FTIR : Confirm amine hydrochloride (N-H stretch ~2500-3000 cm⁻¹) and ether linkage (C-O-C ~1200 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ and isotopic patterns consistent with Cl and F .

Q. What are the key solubility and stability considerations for this compound in aqueous buffers?

- Methodological Answer :

- Solubility : Hydrochloride salts are generally water-soluble. Test solubility in PBS (pH 7.4) and DMSO for stock solutions. Adjust pH if precipitation occurs .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC. Store lyophilized at -20°C to prevent hydrolysis of the isobutoxy group .

Advanced Research Questions

Q. How does the regiochemical placement of fluorine and isobutoxy groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 2-isobutoxy group creates steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. Use Pd-XPhos catalysts to improve yields .

- Electronic Effects : Fluorine at the 3-position withdraws electrons, activating the ring for nucleophilic aromatic substitution. Compare reactivity with 4-fluoro analogs via Hammett plots .

- Experimental Design : Synthesize analogs (e.g., 3-fluoro-4-isobutoxy) and compare reaction rates in Buchwald-Hartwig aminations. Use DFT calculations to model electronic effects .

Q. What strategies can resolve discrepancies in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolic Stability : Test hepatic microsomal stability (e.g., human liver microsomes + NADPH). If rapid clearance occurs, modify the isobutoxy group to reduce CYP450 metabolism .

- Bioavailability : Compare logP values (experimental vs. computational). Use prodrug strategies (e.g., esterification of the amine) to enhance membrane permeability .

Q. How can chiral impurities in this compound be detected and minimized?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to resolve enantiomers. Optimize mobile phase pH to enhance separation .

- Synthetic Control : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during benzylamine formation. Monitor enantiomeric excess (ee) via polarimetry .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) reported in different studies?

- Methodological Answer :

- Reference Standards : Cross-validate with commercially available analogs (e.g., 4-bromo-2-fluoro-benzylamine hydrochloride ).

- Solvent Effects : Replicate experiments in deuterated solvents (D₂O vs. DMSO-d₆) to confirm chemical shift consistency .

- Collaborative Verification : Share raw data via platforms like PubChem or Zenodo for peer validation .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate logP, bioavailability, and CYP450 interactions. Validate with experimental Caco-2 permeability assays .

- Molecular Dynamics : Simulate binding to target proteins (e.g., G-protein-coupled receptors) using GROMACS. Compare with mutagenesis data to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.